molecular formula C15H7F15O2 B14256349 Benzyl pentadecafluorooctanoate CAS No. 208663-34-7

Benzyl pentadecafluorooctanoate

Cat. No.: B14256349
CAS No.: 208663-34-7
M. Wt: 504.19 g/mol
InChI Key: GTOYQMRWLDFWMS-UHFFFAOYSA-N
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Description

Benzyl pentadecafluorooctanoate is a fluorinated ester derived from pentadecafluorooctanoic acid (PFOA, CAS 335-67-1) . Its structure consists of a perfluorinated carbon chain (C8F15) linked to a benzyl group (C6H5CH2O−) via an ester bond. This compound belongs to the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by strong carbon-fluorine bonds and unique surfactant properties.

Properties

CAS No.

208663-34-7

Molecular Formula

C15H7F15O2

Molecular Weight

504.19 g/mol

IUPAC Name

benzyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate

InChI

InChI=1S/C15H7F15O2/c16-9(17,8(31)32-6-7-4-2-1-3-5-7)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h1-5H,6H2

InChI Key

GTOYQMRWLDFWMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl pentadecafluorooctanoate can be synthesized through the esterification of pentadecafluorooctanoic acid with benzyl alcohol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of fluorinated solvents can also enhance the solubility of the reactants and products, thereby increasing the efficiency of the process .

Comparison with Similar Compounds

Structural and Functional Analogues

Pentadecafluorooctanoic Acid (PFOA) and Its Salts
  • Ammonium pentadecafluorooctanoate (CAS 3825-26-1): A water-soluble ionic derivative of PFOA, used as a surfactant in fluoropolymer production.
  • Sodium pentadecafluorooctanoate (CAS 335-95-5): Similar to the ammonium salt but with lower volatility. Both salts are highly persistent in the environment .

Key Differences :

  • Benzyl pentadecafluorooctanoate, as a neutral ester, has lower water solubility compared to ionic salts, favoring solubility in organic solvents.
Ethyl Pentadecafluorooctanoate (CAS 3108-24-5)
  • A shorter-chain ester with an ethyl group instead of benzyl. Its molecular weight (~414.2) is lower than this compound (estimated ~474.3), leading to higher volatility and faster environmental mobility .
Pentafluorophenyl Benzoate (CAS 55157-25-0)
  • A fluorinated aromatic ester with a pentafluorophenyl group. Unlike this compound, it lacks a perfluorinated alkyl chain, resulting in reduced hydrophobicity and different applications (e.g., as a reactive intermediate in organic synthesis) .

Physical and Chemical Properties

Compound CAS Number Molecular Weight Solubility (Water) Boiling Point (°C)
This compound Not reported ~474.3 (inferred) <1 mg/L (est.) >250 (decomposes)
Ammonium pentadecafluorooctanoate 3825-26-1 431.1 >100 g/L Sublimes at 125
Ethyl pentadecafluorooctanoate 3108-24-5 414.2 ~5 mg/L (est.) 180–200
Pentafluorophenyl benzoate 55157-25-0 288.17 Insoluble 210–215

Observations :

  • The benzyl group in this compound increases molecular weight and thermal stability compared to ethyl derivatives.
  • Ionic salts (e.g., ammonium) exhibit significantly higher water solubility, whereas esters are more lipophilic .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Persistence
This compound Limited data; likely hydrolyzes to PFOA High (PFAS typical)
Ammonium pentadecafluorooctanoate Hepatotoxic, carcinogenic Extreme
Ethyl pentadecafluorooctanoate Unknown; possible PFOA precursor High
Pentafluorophenyl benzoate Low acute toxicity; no PFAS linkage Moderate

Critical Notes:

  • This compound’s environmental impact is tied to its hydrolysis to PFOA, a regulated persistent organic pollutant .
  • Ionic salts like ammonium pentadecafluorooctanoate have well-documented toxicological risks, whereas ester derivatives require further study .

Reactivity and Stability

  • Hydrolysis: this compound is expected to hydrolyze slowly in aqueous environments, releasing PFOA and benzyl alcohol. This contrasts with ethyl esters, which may hydrolyze faster due to less steric hindrance .
  • Thermal Stability : The aromatic benzyl group enhances thermal resistance compared to aliphatic esters, making it suitable for high-temperature applications .

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